1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
Brand Name:
Vulcanchem
CAS No.:
144889-51-0
VCID:
VC0126934
InChI:
InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1
SMILES:
CC(=O)NC(CSC(CO)C=C)C(=O)O
Molecular Formula:
C9H15NO4S
Molecular Weight:
233.29 g/mol
1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
CAS No.: 144889-51-0
Main Products
VCID: VC0126934
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol
CAS No. | 144889-51-0 |
---|---|
Product Name | 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene |
Molecular Formula | C9H15NO4S |
Molecular Weight | 233.29 g/mol |
IUPAC Name | (2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1 |
Standard InChIKey | CVFXMLXLNNEEJM-MQWKRIRWSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CSC(CO)C=C)C(=O)O |
SMILES | CC(=O)NC(CSC(CO)C=C)C(=O)O |
Canonical SMILES | CC(=O)NC(CSC(CO)C=C)C(=O)O |
Synonyms | 1-HACB 1-hydroxy-2-(N-acetylcysteinyl)-3-butene 1-hydroxy-2-(N-acetylcysteinyl-S-)-3-butene |
PubChem Compound | 3081303 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume